Cas no 83658-12-2 (3-Isoquinolinemethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-fluorophenyl)-, ethanedioate (1:1))

3-Isoquinolinemethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-fluorophenyl)-, ethanedioate (1:1) structure
83658-12-2 structure
Product name:3-Isoquinolinemethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-fluorophenyl)-, ethanedioate (1:1)
CAS No:83658-12-2
MF:C20H21FN2O4
MW:372.390148878098
CID:722059
PubChem ID:3068605

3-Isoquinolinemethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-fluorophenyl)-, ethanedioate (1:1) Chemical and Physical Properties

Names and Identifiers

    • 3-Isoquinolinemethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-fluorophenyl)-, ethanedioate (1:1)
    • 1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine,oxalic acid
    • DTXSID001003625
    • Oxalic acid--1-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylmethanamine (1/1)
    • N,N-Dimethyl-1-(2-fluorophenyl)-3,4-dihydro-3-isoquinolinemethanamine ethanedioate (1:1)
    • 1-(1-(2-Fluorophenyl)-3,4-dihydroisoquinolin-3-yl)-N,N-dimethylmethanamine oxalate
    • 83658-12-2
    • Inchi: InChI=1S/C18H19FN2.C2H2O4/c1-21(2)12-14-11-13-7-3-4-8-15(13)18(20-14)16-9-5-6-10-17(16)19;3-1(4)2(5)6/h3-10,14H,11-12H2,1-2H3;(H,3,4)(H,5,6)
    • InChI Key: GTDYTANRGQYQTP-UHFFFAOYSA-N
    • SMILES: CN(C)CC1CC2=CC=CC=C2C(=N1)C3=CC=CC=C3F.C(=O)(C(=O)O)O

Computed Properties

  • Exact Mass: 372.14853532g/mol
  • Monoisotopic Mass: 372.14853532g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 451
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.2Ų

3-Isoquinolinemethanamine, 3,4-dihydro-N,N-dimethyl-1-(2-fluorophenyl)-, ethanedioate (1:1) Related Literature

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